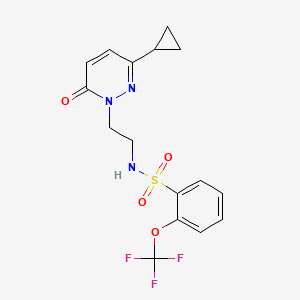

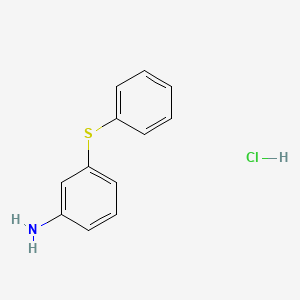

![molecular formula C20H23N3O4S2 B2750732 (E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034996-79-5](/img/structure/B2750732.png)

(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazoles are a class of heterocyclic compounds that have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities, and mostly heterocyclic moieties have been utilized for the biological activity . Several heterocyclic compounds have been evaluated and synthesized for various pharmacological activities to date .Chemical Reactions Analysis

The chemical reactions of these classes of compounds are diverse and depend on the specific substituents present on the molecule. For example, 1,3,4-thiadiazoles can undergo various reactions to form highly effective and less toxic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures. For example, benzo[c][1,2,5]thiadiazole (BTD) is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the synthesis of novel sulfone-linked bis heterocycles, including thiadiazoles, oxadiazoles, and triazoles, from E-styrylsulfonylacetic acid methyl ester. These compounds have been tested for their antimicrobial activity, with some showing pronounced activity against specific microbial strains (Padmavathi et al., 2008). Moreover, a series of 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized, showing potential as antimicrobial agents with specific efficacy against Xanthomonas campestris pv. oryzae, indicating their potential in agricultural applications (Xia, 2015).

Anticancer Activities

Certain heterocyclic compounds have demonstrated significant anticancer activities. For instance, a variety of novel 1,2-dihydropyridines, thiophenes, and thiazoles with a sulfone moiety have shown promising in vitro anticancer activity against human breast cancer cell lines (MCF7), surpassing the efficacy of reference drugs in some cases (Al-Said et al., 2011).

Antiulcer Agents

The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position has been explored as potential antisecretory and cytoprotective antiulcer agents. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, suggesting a potential avenue for developing new treatments for ulcerative conditions (Starrett et al., 1989).

Inhibition of Carbonic Anhydrase Isozymes

Some studies have focused on the inhibition of human carbonic anhydrase isozymes, critical for various physiological functions. A series of benzenesulfonamides incorporating various moieties has been investigated for their inhibitory effects on human carbonic anhydrases, showing low nanomolar activity against specific isozymes. This research suggests potential applications in treating conditions associated with carbonic anhydrase activity (Alafeefy et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-methyl-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-21-19-9-5-6-10-20(19)23(29(21,26)27)18-11-14-22(15-12-18)28(24,25)16-13-17-7-3-2-4-8-17/h2-10,13,16,18H,11-12,14-15H2,1H3/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHHEEMDLDJWEA-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)

![6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750654.png)

![3-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2750658.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2750667.png)

![2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2750668.png)

![methyl 4-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2750670.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2750671.png)